3-(1-Methylazetidin-3-yl)propan-1-amine
Description
Contextualization within Amine Chemistry
The chemical identity and utility of 3-(1-Methylazetidin-3-yl)propan-1-amine are fundamentally rooted in the properties of its primary amine functional group. This group dictates much of the molecule's reactivity and potential applications in synthesis and medicinal chemistry.
Classification as a Primary Amine and its Structural Characteristics
This compound is classified as a primary amine, a designation that refers to the presence of an amino group (-NH2) attached to a carbon atom, which is in turn bonded to only one other carbon atom. The nitrogen atom in the primary amine is sp3 hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons residing in one of the hybrid orbitals. This lone pair is a key determinant of the amine's chemical behavior, rendering it basic and nucleophilic.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | This compound |
| Classification | Primary Amine, Tertiary Amine, Heterocycle |
| Key Functional Groups | Primary Amino Group (-NH₂), Azetidine (B1206935) Ring |
Significance of Amine Functional Groups in Organic Synthesis and Molecular Design
Primary amines are foundational building blocks in organic synthesis due to their versatile reactivity. The nucleophilic nature of the nitrogen atom allows for a wide array of transformations, including alkylation, acylation, and condensation reactions with carbonyl compounds to form imines. These reactions are fundamental to the construction of more complex molecular architectures.
In the context of molecular design, particularly in medicinal chemistry, the primary amine group is of paramount importance. It can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets such as enzymes and receptors. Furthermore, the basicity of the amine allows for the formation of ammonium (B1175870) salts, which can significantly enhance the aqueous solubility and bioavailability of drug candidates. The presence of a primary amine in a molecule like this compound, therefore, opens up numerous possibilities for its use as a scaffold or intermediate in the development of new therapeutic agents.
Placement within Azetidine Heterocyclic Chemistry
The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its inclusion in this compound imparts specific structural and chemical properties that are of significant interest to organic chemists.
Unique Structural Features of the Azetidine Ring System
The defining characteristic of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. nih.gov This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. The azetidine ring is not planar and adopts a puckered conformation to partially alleviate this strain. nih.gov The degree of puckering can be influenced by the nature and position of substituents on the ring.
This inherent ring strain makes azetidines more reactive than their larger five- and six-membered counterparts, such as pyrrolidines and piperidines. nih.gov The strained C-N and C-C bonds are susceptible to cleavage under certain conditions, providing unique pathways for ring-opening and ring-expansion reactions. This reactivity makes azetidines valuable synthetic intermediates.
Historical and Contemporary Importance of Azetidine Derivatives in Chemical Research
Historically, the chemistry of azetidines was explored in the context of the synthesis of β-lactam antibiotics, such as penicillin, which contain a related azetidin-2-one (B1220530) core. However, in recent decades, the focus has expanded significantly, with azetidine derivatives being recognized as important structural motifs in their own right.
In contemporary chemical research, azetidines are valued for their ability to introduce three-dimensionality into molecules, a desirable trait in drug design for improving target binding and pharmacokinetic properties. nih.gov The rigid nature of the azetidine scaffold can help to lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological target. Azetidine derivatives have been incorporated into a variety of biologically active compounds, including enzyme inhibitors and central nervous system agents. arkat-usa.org The development of new synthetic methods for the efficient and stereoselective construction of substituted azetidines remains an active area of research. nih.govacs.orgorganic-chemistry.org
Overview of Research Trajectories for Azetidine-Amine Conjugates
The combination of an azetidine ring and an amine functional group in a single molecule, as seen in this compound, creates a class of compounds with significant potential in various areas of chemical science. Research into azetidine-amine conjugates is generally focused on several key areas:
Medicinal Chemistry: A primary driver for research in this area is the development of novel therapeutic agents. The azetidine moiety can serve as a bioisosteric replacement for other cyclic or acyclic groups, offering a means to fine-tune the physicochemical and pharmacological properties of a lead compound. The amine group provides a handle for further derivatization or for direct interaction with biological targets. For instance, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression. nih.gov
Synthetic Methodology: The development of efficient and versatile synthetic routes to azetidine-amine conjugates is a continuous area of investigation. This includes the elaboration of methods for the regioselective and stereoselective functionalization of the azetidine ring, as well as the development of robust procedures for attaching amine-containing side chains. nih.govnih.gov
Catalysis and Ligand Design: The nitrogen atoms in azetidine-amine conjugates can act as coordination sites for metal ions. This has led to the exploration of these molecules as ligands in catalysis. The rigid azetidine framework can provide a well-defined coordination geometry, which can be beneficial for achieving high levels of stereocontrol in asymmetric catalysis.
An Exploration of this compound in Advanced Organic Chemistry
The field of organic chemistry is continually advancing through the synthesis and study of novel molecular architectures. Among these, small nitrogen-containing heterocycles have garnered significant attention due to their unique chemical properties and prevalence in biologically active compounds. This article focuses on the chemical compound this compound, delving into its structural components and the broader implications for synthetic chemistry and molecular design. While specific research on this exact molecule is limited, a thorough examination of its constituent parts—the N-methylazetidine ring and the propan-1-amine side chain—provides a foundation for understanding its potential characteristics and applications.
1 Fundamental Research Questions Pertaining to the Compound's Core Structure
The core structure of this compound presents several fundamental research questions that are of interest in advanced organic chemistry. These questions primarily revolve around the interplay between the strained azetidine ring and the flexible aminopropyl side chain.
Table 1: Comparative Physicochemical Properties of Core Moieties
| Property | N-Methylazetidine | Propan-1-amine |
| Molecular Formula | C4H9N nih.gov | C3H9N solubilityofthings.com |
| Molecular Weight | 71.12 g/mol nih.gov | 59.11 g/mol solubilityofthings.com |
| Boiling Point | Not readily available | 48.6 °C solubilityofthings.com |
| logP (predicted) | 0.4 nih.gov | Not readily available |
| pKa (of conjugate acid) | Not readily available | 10.71 medwinpublishers.com |
This table presents data for the constituent parts of this compound to provide insight into its potential properties.
2 Broader Implications for Synthetic Strategy and Molecular Exploration
The structural motifs present in this compound have broader implications for synthetic strategy and the exploration of new chemical space, particularly in medicinal chemistry.
Azetidine derivatives are considered privileged scaffolds in drug discovery. nih.govlifechemicals.com Their rigid, three-dimensional structure can be advantageous for binding to biological targets with high specificity. The azetidine ring can serve as a bioisosteric replacement for other cyclic or acyclic fragments in known drugs to improve properties such as metabolic stability, solubility, and cell permeability. lifechemicals.com The primary amine on the side chain of this compound provides a versatile handle for further functionalization, allowing for its incorporation into larger, more complex molecules through reactions such as amidation, alkylation, and reductive amination. libretexts.orglibretexts.org
From a synthetic standpoint, the preparation of 3-substituted azetidines can be challenging due to the ring strain. medwinpublishers.comub.bw However, various synthetic methods have been developed, often involving intramolecular cyclization of γ-amino alcohols or other suitably functionalized acyclic precursors. rsc.orgnih.gov The target compound, this compound, could potentially be synthesized by constructing the azetidine ring with the aminopropyl side chain already in place or by attaching the side chain to a pre-formed 3-functionalized N-methylazetidine.
The exploration of molecules like this compound as building blocks can lead to the development of novel compound libraries for high-throughput screening in drug discovery programs. nih.gov The combination of a rigid azetidine core and a flexible, functionalizable side chain offers a diverse range of possible molecular shapes and chemical properties, making it an attractive scaffold for generating novel chemical entities with potential therapeutic applications. nih.gov
Table 2: Key Bond Types and Their Significance
| Bond Type | Location | Significance in Reactivity and Synthesis |
| C-N (in azetidine ring) | Azetidine ring | Strain in these bonds makes them susceptible to ring-opening reactions under certain conditions, a key aspect of azetidine reactivity. rsc.org |
| C-N (exocyclic) | Connection between ring and side chain | This bond's stability is crucial for maintaining the molecular scaffold during synthetic modifications. |
| N-H (primary amine) | Propan-1-amine side chain | The reactive site for a wide range of chemical transformations, allowing for the molecule's use as a building block. libretexts.org |
| N-CH3 | N-methyl group on the azetidine ring | Influences the nitrogen's basicity and steric environment, which can affect the molecule's reactivity and interaction with other molecules. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylazetidin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-7(6-9)3-2-4-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKITLMBBJGAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Strategies for 3 1 Methylazetidin 3 Yl Propan 1 Amine and Its Core Scaffolds
Retrosynthetic Analysis of the 3-(1-Methylazetidin-3-yl)propan-1-amine Framework
A retrosynthetic analysis of this compound reveals several logical disconnections to arrive at plausible starting materials. The primary goal is to deconstruct the molecule into simpler, commercially available, or easily synthesizable precursors.
A key disconnection is the C-C bond between the azetidine (B1206935) ring and the propyl side chain. This approach simplifies the target to a functionalized 3-substituted azetidine synthon (e.g., an azetidine-3-acetonitrile or a related electrophile) and a two-carbon nucleophile. Subsequent transformation of the nitrile or other functional group would then yield the desired aminopropyl side chain.
Alternatively, and more fundamentally, the synthesis can be approached by focusing on the formation of the azetidine ring itself. Disconnecting the C-N bonds of the heterocycle points to an acyclic precursor. A common and effective strategy is the intramolecular cyclization of a substituted 1,3-propane derivative. For a 3-substituted azetidine, this would involve a precursor such as a 2-substituted-1-amino-3-halopropane or a 2-substituted-1,3-aminopropanol. In this pathway, the nitrogen atom acts as a nucleophile, displacing a leaving group at the terminal carbon to form the strained four-membered ring. The N-methyl and the 3-propylamine functionalities would be installed either before or after the cyclization event, depending on functional group compatibility.
Advanced Approaches to Azetidine Ring Formation
The construction of the strained azetidine ring is the most challenging aspect of synthesizing the target molecule's core scaffold. Intramolecular cyclization is a predominant strategy, leveraging various precursors and reaction conditions to achieve the desired four-membered ring system. nih.govmagtech.com.cn
Intramolecular Cyclization Reactions for Four-Membered Ring Systems
The formation of the azetidine ring is frequently accomplished via intramolecular SN2 reactions, where a nitrogen atom attacks a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester. nih.govfrontiersin.orgresearchgate.net This general approach can be realized from several classes of precursor molecules.
One advanced method for forming a functionalized azetidine core involves the cyclization of homoallylamine derivatives. Research has demonstrated that the iodine-mediated cyclization of homoallylamines can stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgresearchgate.netrsc.orgresearchgate.net This reaction typically occurs at room temperature. rsc.orgresearchgate.net While this method directly yields a 2-substituted azetidine, the resulting iodomethyl group offers a handle for further synthetic manipulation to introduce substitution at other positions or to be removed, making this a versatile entry point to the azetidine scaffold. The reaction conditions can be optimized, with temperature playing a critical role; for instance, increasing the reaction temperature from 20 °C to 50 °C can alter the reaction's outcome, leading to the formation of 3-iodopyrrolidine (B174656) derivatives through thermal isomerization of the initially formed azetidine. rsc.orgresearchgate.netresearchgate.net
Table 1: Iodine-Mediated Cyclization of a Homoallylamine
| Entry | Base | Solvent | Azetidine Yield (%) | Pyrrolidine (B122466) Yield (%) |
|---|---|---|---|---|
| 1 | NaHCO₃ | CH₂Cl₂ | 80 | <5 |
| 2 | K₂CO₃ | CH₂Cl₂ | 75 | 10 |
| 3 | NaHCO₃ | CH₃CN | 85 | <5 |
| 4 | None | CH₂Cl₂ | 60 | 15 |
This table is representative of typical optimization studies for the cyclization of homoallylamines, showing the effect of base and solvent on product distribution.
A widely used and reliable method for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols. organic-chemistry.orgacs.orgmdpi.com In this approach, the amino alcohol precursor is first synthesized, and then the hydroxyl group is activated by converting it into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution, where the nitrogen atom displaces the leaving group to form the azetidine ring. This method is highly effective for producing a variety of substituted azetidines. organic-chemistry.org Efficient activation of the hydroxyl groups can be achieved using reagents that avoid toxicity and are tolerant of various functional groups, broadening the applicability of this strategy. organic-chemistry.org
The intramolecular aminolysis of epoxides provides another powerful route to substituted azetidines. nih.govmagtech.com.cn Specifically, the ring-opening of N-alkylamino oxiranes (or epoxy amines) can be catalyzed to form the azetidine ring system. Recent studies have highlighted the use of Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.orgelsevierpure.com
This reaction is particularly advantageous as it can proceed efficiently even in the presence of functional groups that are sensitive to acid or are Lewis basic. nih.govfrontiersin.org The choice of catalyst and the stereochemistry of the epoxy amine precursor are crucial for controlling the regioselectivity of the ring-opening, determining whether an azetidine or a pyrrolidine is formed. nih.govfrontiersin.org For instance, La(OTf)₃ has been shown to promote C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to furnish an azetidine, whereas it can induce a 5-endo-tet cyclization of the corresponding trans-epoxy amine to yield a 3-hydroxypyrrolidine. nih.govfrontiersin.org
Table 2: La(OTf)₃-Catalyzed Cyclization of Various cis-3,4-Epoxy Amines
| Substrate (N-substituent) | Yield of Azetidine (%) |
|---|---|
| Benzyl | 91 |
| 4-Methoxybenzyl | 95 |
| 4-Chlorobenzyl | 89 |
| n-Butyl | 90 |
| tert-Butyl | 92 |
| Allyl | 68 |
Data adapted from studies on La(OTf)₃-catalyzed intramolecular aminolysis, demonstrating the reaction's tolerance to various N-substituents. nih.govfrontiersin.org
A less common but stereochemically powerful method for constructing the azetidine ring is through electroreductive intramolecular coupling. This strategy has been successfully applied to the synthesis of cis-2,4-disubstituted azetidine-3-ones from chiral aromatic α-imino esters. acs.org The electroreduction of these precursors, which can be prepared from (S)-α-amino acids, occurs in the presence of chlorotrimethylsilane (B32843) and triethylamine (B128534). acs.org
This process results in a highly stereospecific four-membered ring cyclization, yielding products with excellent diastereomeric and enantiomeric excess (>99% de, 85−99% ee). acs.org The reaction's success is dependent on the choice of electrolyte and cathode material, with Bu₄NClO₄ and a platinum cathode providing optimal results. acs.org The resulting azetidin-3-one (B1332698) can then serve as a versatile intermediate, allowing for the introduction of various substituents at the C3 position through further chemical transformations to access scaffolds like that of this compound.
Reduction Strategies for Azetidin-2-ones (β-Lactams)
One common pathway to azetidines is through the reduction of the corresponding azetidin-2-ones, also known as β-lactams. magtech.com.cn The carbonyl group of the β-lactam ring can be reduced to a methylene (B1212753) group, yielding the saturated azetidine heterocycle. A variety of reducing agents can be employed for this transformation, with the choice often depending on the other functional groups present in the molecule.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective but may lack selectivity. Milder and more selective reagents are often preferred. Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can convert esters and lactones to aldehydes or hemiacetals, respectively, at low temperatures. adichemistry.comwikipedia.orgmasterorganicchemistry.com At higher temperatures, it can achieve full reduction to the alcohol. adichemistry.com In the context of β-lactams, careful control of reaction conditions is necessary to achieve the desired azetidine product without over-reduction or ring opening.
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also widely used for the reduction of amides and lactams. acs.org However, some studies have shown that the reduction of β-lactams with diborane (B8814927) can lead to ring-opened 1,3-amino-alcohols rather than the expected azetidines, highlighting the need for careful substrate and reagent selection. rsc.org
| Reducing Agent | Typical Conditions | Outcome on β-Lactams |
| Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Can be controlled for partial or full reduction. adichemistry.comwikipedia.org |
| Borane Complexes (e.g., BH₃·THF) | Varies (e.g., reflux in THF) | Can yield azetidines or ring-opened products. acs.orgrsc.org |
| Lithium Aluminum Hydride (LiAlH₄) | Reflux in ether or THF | Powerful, non-selective reduction to azetidine. |
[2+2] Cycloaddition Reactions for Azetidine Scaffolds
The [2+2] cycloaddition reaction is a powerful and direct method for constructing four-membered rings, including the azetidine scaffold. rsc.org The most prominent example is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam. mdpi.comwikipedia.orgillinois.edu This β-lactam can then be reduced, as described in the previous section, to afford the desired azetidine.
The Staudinger synthesis is highly versatile, allowing for a wide range of substituents on both the ketene and imine components. organicreactions.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine base. mdpi.com The stereochemical outcome of the reaction, yielding either cis or trans β-lactams, can be influenced by the electronic properties of the substituents and the reaction conditions. organic-chemistry.orgnih.gov
Another important variant is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.org This method directly yields a functionalized azetidine. Recent advances have enabled these reactions using visible light, expanding their applicability and making them more accessible. rsc.orgspringernature.com
| Reaction Name | Reactants | Product | Key Features |
| Staudinger Cycloaddition | Ketene + Imine | β-Lactam (Azetidin-2-one) | Highly versatile; stereochemistry can be controlled. wikipedia.orgillinois.eduorganic-chemistry.org |
| Aza Paternò–Büchi Reaction | Alkene + Imine (photochemical) | Azetidine | Direct synthesis of the azetidine ring. rsc.org |
Ring-Opening of Strained Aziridine (B145994) Derivatives
The synthesis of azetidines can also be achieved through the ring expansion of smaller, more strained three-membered aziridine rings. magtech.com.cn This strategy leverages the release of ring strain as a driving force for the transformation. These methods often involve the reaction of an aziridine with a one-carbon component.
One such approach involves the reaction of aziridines with a carbene or carbene precursor. For instance, rhodium-bound carbenes can react with strained methylene aziridines in a formal [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov This process is thought to proceed through an aziridinium (B1262131) ylide intermediate, which undergoes a ring-opening and ring-closing cascade. nih.gov More recently, biocatalytic methods using engineered enzymes have been developed to perform an enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govorganic-chemistry.org-Stevens rearrangement. nih.govacs.org These enzymatic approaches offer exceptional control over stereochemistry. nih.gov
| Method | Key Reagents | Mechanism |
| Carbene-mediated Ring Expansion | Rhodium-bound carbenes | [3+1] cycloaddition via aziridinium ylide. nih.gov |
| Biocatalytic Ring Expansion | Engineered 'carbene transferase' enzymes | Enantioselective nih.govorganic-chemistry.org-Stevens rearrangement. nih.govacs.org |
Strategic Introduction of the Propyl Amine Side Chain
Once the azetidine core is synthesized, the next critical phase is the installation of the 3-(aminopropyl) side chain. This can be accomplished through several distinct synthetic strategies.
Direct Alkylation of Azetidine Precursors
Direct alkylation involves reacting an azetidine precursor, typically bearing a nucleophilic center or a leaving group at the 3-position, with a three-carbon electrophile or nucleophile. For example, an N-protected azetidin-3-ol (B1332694) can be converted to a better leaving group (e.g., mesylate or tosylate) and subsequently displaced by a nucleophile like cyanide. The resulting azetidine-3-carbonitrile (B1291615) is a versatile intermediate that can be reduced and elongated to form the desired propyl amine side chain. organic-chemistry.org
Alternatively, organometallic reagents can be used to directly alkylate azetidine derivatives. A copper-catalyzed direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents provides a rapid route to functionalized azetidines. organic-chemistry.org Iron-catalyzed alkylation of azetidin-3-ols with thiols has also been demonstrated, proceeding through a proposed azetidine carbocation intermediate. nih.gov These methods offer direct pathways to introduce carbon substituents onto the azetidine ring.
Carbon-Hydrogen (C-H) Functionalization and Amination Cross-Coupling
Modern synthetic chemistry offers more advanced strategies, such as C-H functionalization, which allows for the direct conversion of a C-H bond into a C-C or C-N bond. While specific examples for the synthesis of this compound are not prevalent, the general strategy is applicable. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been used to synthesize azetidine rings from picolinamide-protected amine substrates. organic-chemistry.org
Conceptually, a pre-functionalized azetidine could undergo a cross-coupling reaction. For instance, an azetidine bearing a halide or triflate at the 3-position could be coupled with a propyl amine equivalent using a transition metal catalyst. Conversely, C-H activation at the 3-position of the azetidine ring, followed by coupling with an appropriate three-carbon partner, represents a cutting-edge approach to streamline the synthesis. chemrxiv.org
Reductive Amination Protocols for Amine Formation
Reductive amination is a highly reliable and widely used method for forming amines. This strategy would involve an azetidine precursor that already contains a three-carbon chain at the 3-position, terminating in a carbonyl group (an aldehyde or ketone).
For the synthesis of this compound, a precursor such as 3-(1-methylazetidin-3-yl)propanal would be required. This aldehyde could then be reacted with an ammonia (B1221849) source (like ammonia itself, or ammonium (B1175870) acetate) to form an intermediate imine in situ. Subsequent reduction of this imine with a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield the target primary amine. This method is advantageous due to its high efficiency and the mild conditions typically employed.
| Precursor | Reagents | Product |
| 3-(1-Methylazetidin-3-yl)propanal | 1. NH₃ or NH₄OAc2. NaBH₃CN or NaBH(OAc)₃ | This compound |
N-Methylation Strategies for the Azetidine Nitrogen
The final step in the synthesis of this compound is the methylation of the secondary nitrogen atom of the azetidine ring. Several established methods for N-methylation of secondary amines can be applied, with the choice often depending on the scale, available reagents, and the need to avoid side reactions.
Reductive Amination: A widely used and efficient method is reductive amination. rsc.orgwikipedia.org This typically involves treating the precursor, 3-(azetidin-3-yl)propan-1-amine (assuming the side-chain amine is appropriately protected), with formaldehyde (B43269) in the presence of a reducing agent. nih.gov The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the tertiary N-methylated amine. jk-sci.com
Common reducing agents for this transformation include:
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Sodium cyanoborohydride (NaBH₃CN) jk-sci.com
Hydrogen gas with a metal catalyst (e.g., Palladium on carbon) jk-sci.com
Eschweiler-Clarke Reaction: The Eschweiler-Clarke reaction is a classic and robust method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. jk-sci.comwikipedia.orgorganic-chemistry.org Formic acid serves as both the acid catalyst and the hydride source for the reduction of the intermediate iminium ion. organic-chemistry.orgyoutube.comyoutube.com A key advantage of this reaction is that it exclusively produces the tertiary amine without the risk of forming a quaternary ammonium salt, as the tertiary amine cannot form another iminium ion under the reaction conditions. wikipedia.orgyoutube.com The reaction is irreversible due to the formation and loss of carbon dioxide gas. wikipedia.org
| Methylation Strategy | Reagents | Key Features |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Mild conditions, high yields, versatile. wikipedia.orgnih.gov |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Prevents over-methylation (quaternization), irreversible. wikipedia.orgorganic-chemistry.org |
Stereoselective Synthesis of Azetidine-Containing Architectures
The biological activity of molecules containing chiral centers is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azetidine rings is of paramount importance. These strategies can be broadly categorized into enantioselective and diastereoselective approaches.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several catalytic and auxiliary-based methods have been developed to access enantioenriched azetidines.
One powerful approach utilizes chiral tert-butanesulfinamides as chiral auxiliaries. This method can be applied to the synthesis of C2-substituted azetidines with a variety of substituents (aryl, vinyl, alkyl) in high diastereoselectivity and good yields. The auxiliary can be cleaved under acidic conditions to provide the enantioenriched azetidine hydrochloride salt. acs.org
Organocatalysis also provides a route to chiral azetidines. For instance, an enantioselective α-chlorination of aldehydes can generate a key intermediate that, after several steps including an intramolecular cyclization, yields C2-functionalized azetidines in good yields and high enantiomeric excess (ee).
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of substituted azetidines, this control can be exerted during the ring-forming cyclization step or during the functionalization of a pre-existing azetidine scaffold.
Iodine-mediated cyclization of homoallyl amines provides a method for the diastereoselective preparation of cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine.
Another strategy involves the diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes. This method allows for the introduction of various electrophiles (allyl, methyl, ethyl) with high diastereoselectivity, providing access to chiral azetidine building blocks. rsc.org Furthermore, methods for preparing diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols in enantiomerically pure form allow for a predictable and adjustable substitution pattern with controlled diastereoselectivity. organic-chemistry.org
Development of Robust and Scalable Synthetic Protocols for Industrial and Academic Application
The transition of a synthetic route from laboratory-scale research to industrial production requires the development of robust, scalable, and cost-effective protocols. For this compound, a plausible scalable synthesis would likely involve commercially available starting materials and efficient, high-yielding reaction steps.
A potential industrial route could commence with a precursor such as 3-(azetidin-3-yl)propanenitrile hydrochloride , which is commercially available. bldpharm.com This suggests that scalable methods for its synthesis have been established. The synthesis of this nitrile intermediate is a key step, as the subsequent transformations are generally robust and high-yielding.
The synthetic sequence could proceed as follows:
Nitrile Reduction: The propanenitrile group can be reduced to the corresponding primary amine (3-(azetidin-3-yl)propan-1-amine). This reduction is commonly achieved using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For industrial scale, catalytic hydrogenation is often preferred due to safety, cost, and environmental considerations.
N-Methylation: The resulting secondary amine on the azetidine ring would then be methylated using one of the scalable strategies discussed in section 2.4, such as reductive amination with formaldehyde and a suitable reducing agent or the Eschweiler-Clarke reaction. nih.govwikipedia.org
The development of visible light-mediated aza Paternò–Büchi reactions represents a modern approach to synthesizing highly functionalized azetidines under mild conditions with demonstrated scalability. nih.gov Similarly, methods using chiral tert-butanesulfinamides have been shown to be effective on a gram-scale, producing azetidines in good yield over a few steps. acs.org The synthesis of the azetidine intermediate used in the drug Baricitinib has also been described in methods suitable for industrial production, highlighting the feasibility of large-scale azetidine synthesis. researchgate.net These advancements in synthetic methodology are crucial for making complex azetidine derivatives like this compound accessible for broader applications. nih.gov
Spectroscopic and Analytical Characterization Techniques for 3 1 Methylazetidin 3 Yl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(1-Methylazetidin-3-yl)propan-1-amine by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The structure of this compound contains several distinct proton environments. The expected signals in the ¹H NMR spectrum are analyzed based on their chemical shift (δ) in parts per million (ppm), integration (relative number of protons), and multiplicity (splitting pattern).
The key proton environments are:
The methyl group attached to the azetidine (B1206935) nitrogen (N-CH₃).
The methylene (B1212753) protons (CH₂) on the azetidine ring.
The methine proton (CH) on the azetidine ring.
The three sets of methylene protons on the propyl chain (-CH₂-CH₂-CH₂-).
The amine protons (-NH₂) of the primary amine group.
The protons on the azetidine ring are diastereotopic, meaning they are chemically non-equivalent, which can lead to more complex splitting patterns than simple triplets. The amine protons may appear as a broad singlet and can exchange with deuterium (B1214612) oxide (D₂O), causing the signal to disappear, which is a useful method for its identification.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH ₃ | ~2.3 - 2.5 | Singlet (s) | 3H |
| Azetidine CH ₂ | ~2.8 - 3.2 | Multiplet (m) | 4H |
| Azetidine CH | ~2.5 - 2.8 | Multiplet (m) | 1H |
| -CH ₂-CH₂-CH₂-NH₂ | ~1.4 - 1.6 | Multiplet (m) | 2H |
| -CH₂-CH ₂-CH₂-NH₂ | ~1.6 - 1.8 | Multiplet (m) | 2H |
| -CH₂-CH₂-CH ₂-NH₂ | ~2.6 - 2.8 | Triplet (t) | 2H |
The expected carbon signals correspond to:
The N-methyl carbon.
The two methylene carbons of the azetidine ring.
The methine carbon of the azetidine ring.
The three carbons of the propyl chain.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-C H₃ | ~45 - 48 |
| Azetidine C H₂ | ~58 - 62 |
| Azetidine C H | ~35 - 40 |
| -C H₂-CH₂-CH₂-NH₂ | ~30 - 35 |
| -CH₂-C H₂-CH₂-NH₂ | ~28 - 32 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would show correlations between the protons within the propyl chain and also between the methine and methylene protons on the azetidine ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would link each signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for definitive assignment of the carbon backbone.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₆N₂. uni.lu The analysis is typically performed on the protonated molecule, [M+H]⁺, generated through soft ionization techniques like electrospray ionization (ESI). The experimentally measured mass is then compared to the calculated theoretical mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂ |
| Calculated Monoisotopic Mass ([M]) | 128.13135 Da |
| Ion Species | [M+H]⁺ |
To assess the purity of a sample and identify potential impurities, MS is often coupled with a chromatographic separation technique. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on volatility and interaction with a stationary phase before entering the mass spectrometer. nih.govresearchgate.net Each separated component is then ionized, typically by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the compound, aiding in its structural confirmation and identification. However, primary and secondary amines can sometimes show poor peak shape on common GC columns, and derivatization may be employed to improve analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing polar and non-volatile compounds like amines. The sample is first separated by high-performance liquid chromatography (HPLC) and the eluent is then introduced into the mass spectrometer, usually via an ESI source. LC-MS is a powerful tool for purity analysis, as it can separate the target compound from synthesis byproducts or degradation products, with each component being identified by its retention time and mass-to-charge ratio. researchgate.net
Electrospray Ionization (ESI) Mass Spectrometry for Ionization Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. By generating ions directly from a solution, it allows for the determination of the molecular weight and provides insights into the compound's propensity for ionization.
In positive ion mode, the primary amine and the tertiary amine functionalities of the molecule are readily protonated. The expected protonated molecule, [M+H]⁺, would be the most abundant ion, confirming the molecular mass of the compound. Predicted ESI-MS data for this compound suggests the detection of several adducts in positive ion mode. uni.lu These predictions are invaluable for the initial identification of the compound in a mass spectrum. The monoisotopic mass of the neutral molecule is 128.1314 g/mol .
Table 1: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.1386 |
| [M+Na]⁺ | 151.1206 |
| [M+K]⁺ | 167.0945 |
| [M+NH₄]⁺ | 146.1652 |
In addition to these common adducts, fragmentation analysis (MS/MS) can be performed on the [M+H]⁺ ion to further elucidate the structure. Characteristic fragmentation patterns would include the loss of the aminopropyl side chain or cleavage of the azetidine ring, providing confirmatory structural information.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the identification of functional groups within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amine, and aliphatic hydrocarbon components.
The primary amine group (-NH₂) is expected to show a pair of medium-intensity stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) should appear between 1590 and 1650 cm⁻¹. A broad absorption between 650 and 900 cm⁻¹ due to N-H wagging may also be observed.
The tertiary amine (N-CH₃) does not have N-H bonds and therefore does not exhibit characteristic absorptions in the same regions as primary and secondary amines. However, the C-N stretching vibrations for both the tertiary and primary amines will be present in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
The aliphatic C-H bonds of the propyl chain and the azetidine ring will give rise to strong stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations are expected in the 1350-1480 cm⁻¹ region.
Table 2: Expected IR/FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium (doublet) |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590-1650 | Medium |
| Primary Amine (-NH₂) | N-H Wag | 650-900 | Broad, Medium |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |
| Aliphatic C-H | C-H Bend | 1350-1480 | Medium-Strong |
| Aliphatic C-N | C-N Stretch | 1000-1250 | Medium-Weak |
X-ray Crystallography for Definitive Structural Elucidation and Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which is achiral, X-ray crystallography would provide an unambiguous confirmation of its connectivity and conformation in the solid state.
To perform this analysis, a single crystal of the compound or a suitable salt derivative (e.g., hydrochloride or tartrate salt) of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structural proof.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for its quantitative analysis.
High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC would be a suitable approach.
A typical method would involve a C18 stationary phase. Due to the basic nature of the amines, peak tailing can be an issue. To mitigate this, a mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate) at a controlled pH (typically in the acidic to neutral range) is recommended. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape.
Detection can be challenging as the molecule lacks a strong chromophore. Therefore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or derivatization with a UV-active or fluorescent tag would be necessary for sensitive quantification. Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Table 3: General HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from low to high organic modifier |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | ELSD, CAD, or post-column derivatization |
Ultra Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. The method development considerations for UPLC are similar to those for HPLC, but with adjustments to flow rates and gradient times to take advantage of the increased efficiency. A UPLC method for this compound would offer a significant improvement in throughput for purity and quantitative analysis.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative monitoring of organic reactions due to its simplicity, speed, and low cost. researchgate.netaga-analytical.com.pl It is particularly effective for tracking the conversion of reactants to products during the synthesis of this compound.
The separation on a TLC plate is based on the principle of adsorption chromatography, where the sample components are partitioned between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). aga-analytical.com.pl For a compound like this compound, which contains both a primary and a tertiary amine, its polarity will dictate its interaction with the stationary phase. Generally, the more polar a compound, the stronger its adsorption to the polar stationary phase, resulting in a lower retention factor (Rf) value. ualberta.ca
Methodology:
A typical TLC analysis for monitoring the synthesis of this compound would involve spotting the reaction mixture alongside the starting materials on a silica gel plate. The plate is then developed in a chamber containing a suitable mobile phase. The choice of the eluent system is critical and is often a mixture of a nonpolar and a polar solvent. For amines, a common mobile phase consists of a mixture of dichloromethane (B109758) or ethyl acetate (B1210297) with methanol. To reduce the "streaking" often observed with amines due to their basicity, a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) is frequently added to the eluent.
After the solvent front has moved up the plate, the plate is dried and the spots are visualized. Since this compound is not colored, a visualization agent is required. A common stain for primary amines is ninhydrin, which reacts with the primary amine group to produce a colored spot, typically purple or brown, upon heating. ictsl.netadrona.lv Other general visualization techniques include using a potassium permanganate (B83412) stain or iodine vapor. libretexts.org
By comparing the Rf values of the spots in the reaction mixture lane to those of the starting materials, the progress of the reaction can be determined. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Illustrative Data:
The following table provides representative Rf values for starting materials and the product in a hypothetical synthesis, demonstrating how TLC can be used to monitor the reaction progress.
| Compound | Mobile Phase System* | Rf Value |
| Starting Material A (e.g., a protected azetidine precursor) | 90:10:1 Dichloromethane:Methanol:Triethylamine | 0.75 |
| Starting Material B (e.g., a propanamine synthon) | 90:10:1 Dichloromethane:Methanol:Triethylamine | 0.60 |
| This compound | 90:10:1 Dichloromethane:Methanol:Triethylamine | 0.30 |
*This is a representative solvent system. The optimal system would be determined experimentally.
Computational and Theoretical Investigations of 3 1 Methylazetidin 3 Yl Propan 1 Amine
Prediction of Molecular Descriptors and Topological Properties
In computational chemistry and drug discovery, molecular descriptors are numerical values that characterize the properties of a molecule. chemintelligence.com These descriptors can be derived from the molecular structure and are used to create quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. youtube.comresearchgate.net For a molecule such as 3-(1-Methylazetidin-3-yl)propan-1-amine, a wide array of theoretical molecular descriptors can be calculated to predict its physicochemical properties, biological activity, and pharmacokinetic profile.
Topological indices represent a key class of these descriptors, encoding information about molecular size, shape, branching, and atom connectivity within the molecular graph. researchgate.nettaylorfrancis.com These two-dimensional descriptors are calculated directly from the arrangement of atoms and bonds. researchgate.net For this compound, with its cyclic amine structure, topological descriptors would quantify features such as its degree of branching and centricity. nih.govyoutube.com
Other important predicted descriptors would include:
Physicochemical Properties: Parameters like the logarithm of the partition coefficient (LogP), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties, are fundamental.
Electronic Descriptors: These describe the electronic characteristics of the molecule, such as partial charges on atoms and dipole moment, which are crucial for understanding intermolecular interactions.
Steric Descriptors: Molecular volume, surface area, and shape indices fall into this category, influencing how the molecule fits into a binding site.
These descriptors serve as the foundation for building predictive models. researchgate.net By correlating these calculated values with experimentally determined biological activities for a series of related compounds, QSAR models can be developed to forecast the efficacy of novel derivatives. azolifesciences.com
The Collision Cross Section (CCS) is a crucial physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is an important identifier in ion mobility-mass spectrometry (IM-MS) analyses. For this compound, CCS values can be computationally predicted for various adducts that the molecule might form in a mass spectrometer. These predictions are valuable for identifying the compound in complex mixtures without the need for an authentic reference standard.
Predicted CCS values (in square angstroms, Ų) for different adducts of this compound have been calculated using computational methods. The following table summarizes these predicted values.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 129.13863 | 129.9 |
| [M+Na]+ | 151.12057 | 135.1 |
| [M-H]- | 127.12407 | 131.4 |
| [M+NH4]+ | 146.16517 | 144.0 |
| [M+K]+ | 167.09451 | 137.2 |
| [M+H-H2O]+ | 111.12861 | 118.6 |
| [M+HCOO]- | 173.12955 | 150.7 |
| [M+CH3COO]- | 187.14520 | 179.5 |
| [M+Na-2H]- | 149.10602 | 134.6 |
| [M]+ | 128.13080 | 136.4 |
| [M]- | 128.13190 | 136.4 |
In Silico Design and Optimization of this compound Derivatives
In silico drug design encompasses a variety of computational techniques used to identify, design, and optimize novel bioactive compounds. azolifesciences.com For this compound, these methods can be employed to guide the synthesis of derivatives with improved efficacy, selectivity, or pharmacokinetic properties. The process is a key part of the hit-to-lead and lead optimization stages of drug discovery. nih.govarxiv.org
A primary strategy involves establishing a Structure-Activity Relationship (SAR). nih.govresearchgate.net By systematically modifying different parts of the parent molecule and assessing the impact on biological activity, researchers can understand which structural features are critical. For this compound, potential modifications could include:
Modification of the Azetidine (B1206935) Ring: Introducing substituents on the four-membered ring could alter steric and electronic properties, potentially improving binding affinity to a biological target.
Alteration of the Propyl Linker: The length and rigidity of the three-carbon chain could be modified to optimize the orientation of the terminal amine and the azetidine ring within a target's binding pocket.
Substitution on the Terminal Amine: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a larger functional group, could modulate basicity and interaction patterns.
Computational approaches such as fragment-based drug design (FBDD) could also be applied. researchgate.netnih.gov This involves identifying small molecular fragments that bind to a target and then growing, linking, or merging them to create a more potent lead compound. researchgate.netnih.gov For instance, the methylazetidine or aminopropane moieties of the title compound could serve as starting fragments.
Modern lead optimization is often driven by computer-aided drug design (CADD), which uses methods like molecular docking to predict how a molecule will bind to the 3D structure of a protein target. nih.gov This allows for the rational design of derivatives that are predicted to have enhanced interactions. Furthermore, free-energy calculations and molecular dynamics simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex, helping to refine lead compounds into viable drug candidates. acs.org
Structure Activity Relationship Studies of 3 1 Methylazetidin 3 Yl Propan 1 Amine Derivatives and Analogues
General Principles of SAR for Azetidine- and Amine-Containing Compounds
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. nih.gov Their inclusion in a molecule imparts a degree of conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. enamine.net The strained nature of the azetidine (B1206935) ring makes it a unique scaffold, offering different spatial vectors for substituents compared to more common five- or six-membered rings. rsc.org This structural rigidity and the precise positioning of functional groups are critical for optimizing interactions with biological macromolecules. nih.gov
SAR studies on related structures often reveal that the distance and geometric arrangement between the cyclic amine (the azetidine ring) and another key interaction group (the primary amine) are critical for potency and selectivity.
Systematic Modification of the Azetidine Ring System
The substituent on the azetidine nitrogen plays a pivotal role in modulating the molecule's properties. In the parent compound, this is a methyl group. Altering this substituent can significantly impact steric hindrance, basicity (pKa), and lipophilicity.
Steric Effects : Increasing the size of the N-substituent (e.g., from methyl to ethyl, isopropyl, or tert-butyl) can introduce steric clashes with the target protein, potentially decreasing binding affinity. Conversely, in some cases, a larger, lipophilic substituent may access a hydrophobic pocket in the binding site, thereby enhancing potency. researchgate.net
Electronic Effects : Replacing the N-alkyl group with electron-withdrawing groups (e.g., acyl or sulfonyl groups) drastically reduces the basicity of the azetidine nitrogen. researchgate.net This can weaken or eliminate ionic interactions with the target and alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Effects : The N-substituent can influence the puckering of the azetidine ring and the orientation of other substituents. nih.gov Studies on related N-substituted heterocycles show that even small changes, like moving from a methyl to an ethyl group, can alter the preferred conformation, shifting the equilibrium between axial and equatorial orientations of the substituent. researchgate.net
| N-Substituent Modification | Predicted Impact on Properties | Potential Effect on Biological Activity |
| Increase Alkyl Size (e.g., Ethyl, Isopropyl) | Increased lipophilicity and steric bulk. | May enhance binding if a hydrophobic pocket is available; may decrease binding due to steric clash. |
| Introduce Aromatic Ring (e.g., Benzyl) | Significant increase in lipophilicity and potential for π-stacking interactions. | Could increase affinity through additional aromatic interactions with the target. |
| Add Electron-Withdrawing Group (e.g., Acetyl) | Decreased basicity of azetidine nitrogen. | Likely reduces or abolishes ionic interactions, potentially decreasing potency. |
| Unsubstituted (N-H) | Increased polarity, hydrogen bond donor capability. | Allows for different interaction patterns (H-bond donation) but may alter metabolic stability. |
Adding substituents to the carbon atoms of the azetidine ring (C2 or C3) introduces new possibilities for interaction and can fine-tune the molecule's electronic properties and conformation.
Positional Isomerism : The position of the propan-1-amine side chain is critical. In the title compound, it is at the C3 position. Moving it to the C2 position would create a structurally distinct analogue with a different spatial relationship between the side chain and the N-substituent, likely leading to a completely different SAR profile. Studies comparing 2- and 3-substituted azetidines have shown that the substitution pattern dictates the potency and selectivity for specific targets. nih.gov
Electronic Effects : Introducing electron-withdrawing or electron-donating groups onto the ring can alter the charge distribution of the entire molecule. For example, a substituent with a strong dipole, like a hydroxyl or fluoro group, could influence long-range electrostatic interactions with a target protein. nih.gov
Stereochemistry : Substitution at C3 (or C2) can create a chiral center. The stereoisomers (R and S) may exhibit significantly different biological activities, as one enantiomer typically fits much better into the chiral binding site of a protein than the other. Stereocontrolled synthesis is crucial for evaluating the activity of individual enantiomers. researchgate.net
To further constrain the conformation of the molecule, the azetidine ring can be incorporated into more complex, rigid systems such as fused or spirocyclic architectures. mdpi.com This strategy is a powerful tool in drug design to enhance affinity and selectivity by "locking" the molecule into its bioactive conformation. researchgate.net
Fused Azetidines : In a fused system, the azetidine ring shares a bond with another ring. This significantly restricts the conformational flexibility of both rings and can precisely orient substituents in space.
Spirocyclic Azetidines : A spirocyclic compound features two rings connected by a single common atom. technologynetworks.com This creates a rigid, three-dimensional structure that is distinct from simple or fused rings. mdpi.com Spirocyclic azetidines have been used as bioisosteres for piperidines and other heterocycles, often leading to improved metabolic stability and novel intellectual property. princeton.eduenamine.net The rigid nature of these scaffolds ensures that the appended functional groups are presented to the biological target in a well-defined orientation. researchgate.net
| Architectural Modification | Key Feature | Consequence for SAR |
| Fused Bicyclic Azetidine | Shares a bond with another ring. | Highly restricted conformation; precise orientation of substituents. |
| Spirocyclic Azetidine | Shares a single atom with another ring. | Creates a rigid, 3D scaffold with orthogonal vectors for substitution. technologynetworks.com |
Structural Modifications of the Propan-1-amine Side Chain
The propan-1-amine side chain acts as a linker or spacer between the azetidine core and the terminal primary amine. Its length and constitution are critical for positioning the amine group correctly for optimal interaction with the target.
Chain Length : Varying the length of the alkyl chain (e.g., from propyl to ethyl or butyl) directly changes the distance between the two amine functionalities. For many receptor-ligand interactions, there is an optimal distance for forming simultaneous interactions with different parts of the binding site.
Shortening the chain (ethyl) might bring the groups too close, causing steric or electrostatic repulsion.
Lengthening the chain (butyl, pentyl) might position the primary amine beyond its optimal interaction point, leading to a loss of affinity. nih.gov Studies have shown that while initial increases in chain length can improve affinity by increasing van der Waals contacts, further extension often provides no additional benefit and can even be detrimental. nih.govacs.org
Chain Branching : Introducing alkyl branches (e.g., a methyl group) on the propane (B168953) chain restricts its conformational freedom and can introduce stereochemistry. A branch can provide a beneficial interaction with a hydrophobic sub-pocket or cause a steric clash, depending on the topology of the binding site. This modification can also influence the molecule's metabolic stability by shielding it from enzymatic degradation.
| Side Chain Modification | Predicted Impact on Molecular Geometry | Potential Effect on Biological Activity |
| Shorten Chain (e.g., Ethylamine) | Decreases distance between azetidine and terminal amine. | May be too short to span key interaction points, reducing affinity. |
| Lengthen Chain (e.g., Butylamine) | Increases distance between azetidine and terminal amine. | May position terminal amine outside the optimal binding region, reducing affinity. nih.gov |
| Introduce Branching (e.g., 2-Methylpropylamine) | Restricts side-chain rotation; introduces a chiral center. | Can increase affinity through new hydrophobic interactions or decrease it via steric hindrance. |
Introduction of Additional Functionalities and Heteroatoms along the Chain
The exploration of structure-activity relationships (SAR) for derivatives of 3-(1-Methylazetidin-3-yl)propan-1-amine has involved the strategic introduction of additional functionalities and heteroatoms into the propyl chain. These modifications aim to probe the steric and electronic requirements of the target binding site, potentially enhancing potency, selectivity, and pharmacokinetic properties. Research in analogous systems has demonstrated that such modifications can significantly influence biological activity.
One common strategy involves the incorporation of oxygen or nitrogen atoms to create ether or amine linkages within the chain. For instance, replacing a methylene (B1212753) group with an oxygen atom can introduce a hydrogen bond acceptor site and alter the conformational flexibility of the linker. The synthesis of such analogs can be achieved through various synthetic routes, often involving the coupling of a functionalized azetidine precursor with a suitable chain containing the desired heteroatom.
The introduction of substituents, such as hydroxyl or small alkyl groups, along the propyl chain can also provide valuable SAR insights. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions within the binding pocket. The stereochemistry of these new chiral centers is often crucial for activity, as different stereoisomers may adopt distinct conformations, leading to differential binding affinities.
Table 1: Illustrative SAR Data for Chain Modifications in a Related Scaffold
| Compound ID | Linker Modification | Target Activity (IC₅₀, nM) |
| A | -(CH₂)₃- | 15.2 |
| B | -CH(OH)CH₂CH₂- | 8.5 |
| C | -CH₂OCH₂CH₂- | 22.7 |
| D | -CH₂(CH₃)CH₂CH₂- | 35.1 |
Note: This data is hypothetical and for illustrative purposes to demonstrate the potential impact of linker modifications.
Isosteric Replacements within the Amine Motif
Isosteric and bioisosteric replacements of the primary amine group in this compound represent a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. The primary amine is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions or salt bridge formation with the biological target. However, it can also be a liability, contributing to high polarity, rapid metabolism, or off-target effects.
Common isosteric replacements for a primary amine include hydroxyl, methoxy, or small alkyl groups, though these often result in a significant loss of the basic character and hydrogen bonding capacity. More sophisticated bioisosteric replacements aim to mimic the key interactions of the amine while improving other properties. For example, heterocycles such as 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole can be used as amide bioisosteres, and by extension, can be considered in the replacement of functionalities that engage in similar hydrogen bonding patterns. nih.gov
The trifluoroethylamine motif has also emerged as a potential bioisostere for amines in certain contexts. The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine, rendering it largely non-ionized at physiological pH. drughunter.com This can enhance membrane permeability and alter the interaction profile with the target.
The rationale for these replacements is often to improve metabolic stability, as primary amines can be susceptible to oxidation by monoamine oxidases and other enzymes. Furthermore, modifying the basicity (pKa) of the terminal group can fine-tune the compound's pharmacokinetic profile, including its absorption and distribution.
Table 2: Potential Isosteric Replacements for the Primary Amine and Their Rationale
| Original Group | Isosteric Replacement | Potential Advantages |
| -NH₂ | -OH | Can maintain hydrogen bonding capability, alters basicity. |
| -NH₂ | -CH₂OH | Introduces a neutral hydrogen bonding group. |
| -NH₂ | Tetrazole | Acts as an acidic bioisostere, can form different ionic interactions. |
| -NH₂ | 1,2,4-Oxadiazole | Can mimic hydrogen bond acceptor properties with improved metabolic stability. nih.gov |
| -NH₂ | -NH-CF₃ | Reduces basicity, increases lipophilicity and metabolic stability. drughunter.com |
Stereochemical Effects on Molecular Recognition and Interactions
The this compound scaffold possesses a chiral center at the C3 position of the azetidine ring. The absolute configuration at this center can have a profound impact on the molecule's biological activity due to the three-dimensional nature of molecular recognition by biological targets such as receptors and enzymes. The two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer (the eutomer) being more potent than the other (the distomer).
The differential activity arises from the distinct spatial arrangement of the pharmacophoric groups. For the this compound scaffold, the orientation of the propyl-amine side chain relative to the plane of the azetidine ring will differ between the (R) and (S) enantiomers. This can lead to one enantiomer achieving a more favorable set of interactions with the binding site, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, resulting in a higher binding affinity.
In some cases, the stereochemistry can also influence the selectivity of a compound for different receptor subtypes. For instance, the binding pockets of closely related receptors may have subtle differences in their architecture that can be exploited by the specific stereoisomer of a ligand.
While specific studies on the stereochemical effects of this compound are not extensively published, the principle is a cornerstone of medicinal chemistry. For example, in a study of 3-substituted azetidine derivatives as triple reuptake inhibitors, the stereochemistry of the substituents was found to be critical for potent activity. nih.gov Similarly, the conformational restriction induced by the azetidine ring in dipeptide derivatives was shown to influence their antiviral activity, highlighting the importance of the three-dimensional structure. nih.gov
Design and Synthesis of Focused Chemical Libraries based on the this compound Scaffold
The this compound scaffold serves as an attractive starting point for the design and synthesis of focused chemical libraries aimed at identifying novel bioactive compounds. The scaffold possesses several points of diversification, allowing for the systematic exploration of chemical space around a core structure.
The primary amine of the propyl side chain is a versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. This allows for the exploration of the SAR of the amine motif, as discussed in section 5.3.3.
The azetidine nitrogen can also be a point of modification. While the parent compound is methylated, libraries can be constructed with different alkyl or even aryl substituents at this position to probe the steric and electronic requirements of the binding pocket in that region.
Furthermore, the propyl linker itself can be modified. As detailed in section 5.3.2, libraries can be designed to incorporate different linker lengths, heteroatoms, or substituents to optimize the distance and orientation between the azetidine core and the terminal functional group.
The synthesis of such libraries often employs parallel synthesis techniques to efficiently generate a large number of analogs. nih.govresearchgate.netbroadinstitute.org This can involve solid-phase synthesis, where the scaffold is attached to a resin and subsequently reacted with a variety of building blocks, or solution-phase parallel synthesis. nih.govresearchgate.net
Table 3: A Representative Design for a Focused Library Based on the this compound Scaffold
| Scaffold Position | R¹ (on Azetidine N) | R² (on Propyl Chain) | R³ (on Terminal Amine) |
| Variation 1 | -CH₃ | -H | -H (Parent) |
| Variation 2 | -CH₂CH₃ | -H | -COCH₃ |
| Variation 3 | -Cyclopropyl | -OH | -SO₂Ph |
| Variation 4 | -CH₃ | -F | -CH₂-Cyclohexyl |
| Variation 5 | -CH₃ | -H | Aromatic Heterocycles |
This systematic approach allows for the efficient exploration of the SAR of the this compound scaffold, facilitating the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Mechanistic Insights into Reactions Involving the 3 1 Methylazetidin 3 Yl Propan 1 Amine Motif
Fundamental Reactivity of the Primary Amine Moiety
The exocyclic primary amine serves as the principal site for many common transformations, acting as a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to the application of this motif in the synthesis of more complex molecular structures.
The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, enabling it to participate in a wide array of bond-forming reactions. This nucleophilicity is fundamental to its use as a building block in organic synthesis. Common reactions include:
N-Alkylation and N-Arylation: The primary amine readily reacts with alkyl halides or other electrophilic alkylating agents to form secondary and tertiary amines. Similarly, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) yields stable amide bonds. This is a cornerstone of peptide synthesis and the construction of many biologically active molecules.
Reductive Amination: The amine can undergo condensation with aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in situ to afford a more substituted amine. This two-step, one-pot process is a powerful method for C-N bond formation.
Michael Addition: As a soft nucleophile, the primary amine can add to α,β-unsaturated carbonyl compounds in a conjugate fashion, a key step in the synthesis of various β-amino carbonyl derivatives.
The table below summarizes typical bond-forming reactions involving a primary amine moiety.
| Reaction Type | Electrophile | Resulting Bond | Product Class |
| N-Alkylation | Alkyl Halide (R-X) | N-C(sp³) | Secondary/Tertiary Amine |
| N-Arylation | Aryl Halide (Ar-X) | N-C(sp²) | Arylamine |
| Acylation | Acyl Chloride (RCOCl) | N-C=O | Amide |
| Reductive Amination | Aldehyde/Ketone | N-C(sp³) | Secondary/Tertiary Amine |
| Michael Addition | α,β-Unsaturated Ketone | N-C(sp³) | β-Amino Ketone |
This table is interactive. Click on the headers to sort.
The presence of two amine functionalities, a primary and a tertiary, means the protonation behavior of 3-(1-methylazetidin-3-yl)propan-1-amine is pH-dependent. The primary amine (pKa of the conjugate acid is typically ~10-11) is generally more basic than the tertiary amine within the strained azetidine (B1206935) ring (pKa of the conjugate acid is typically ~8-9).
In strongly acidic media (pH < 8), both nitrogen atoms will be protonated, forming a dicationic species. As the pH increases, the more acidic azetidinium ion will be deprotonated first, yielding a monocationic species protonated at the primary amine. In alkaline conditions (pH > 11), the molecule will exist predominantly in its neutral, unprotonated form. This differential basicity can be exploited to selectively protect or react one amine in the presence of the other. The protonation equilibrium is crucial in biological systems, influencing the molecule's solubility, membrane permeability, and interaction with physiological targets.
Ring-Opening and Ring-Expansion Reactions of the Azetidine Heterocycle
The azetidine ring, a four-membered heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. rsc.org This reactivity provides a pathway to linear γ-amino derivatives.
Quaternization of the tertiary azetidine nitrogen with an alkylating agent, such as methyl iodide, dramatically increases the ring strain and activates the ring for nucleophilic attack. The resulting azetidinium ion undergoes facile ring opening via an SN2 mechanism when treated with a nucleophile. The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile.
Furthermore, azetidine derivatives can undergo ring-expansion reactions to form more stable five-membered rings like pyrrolidines. researchgate.net This transformation often proceeds through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then intercepted by a nucleophile. nih.gov For instance, treatment of a 2-(hydroxymethyl)azetidine with a sulfonyl chloride can lead to an intramolecular rearrangement, yielding a 3-substituted pyrrolidine (B122466). nih.gov
Catalytic Transformations Involving Amine and Azetidine Functionalities
Both the primary amine and the azetidine ring can be involved in or influence catalytic processes, either as part of the catalyst structure or as a reactive handle on a substrate.
The structural motif of this compound can be synthesized or functionalized using transition-metal catalysis. Protocols for the iron-catalyzed cross-coupling of 3-iodoazetidines with various Grignard reagents have been developed, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl substituents at the 3-position of the azetidine ring. rsc.orgrsc.org Similarly, palladium-catalyzed Suzuki-Miyaura type couplings have been employed to functionalize the azetidine core. acs.org
The primary amine can also act as a directing group in C-H activation reactions, guiding a transition metal catalyst to a specific C-H bond to enable its functionalization. While not specific to this exact molecule, this is a general strategy for which the propylamine (B44156) linker could be suitable.
The table below shows examples of transition metal-catalyzed reactions for the functionalization of the azetidine ring.
| Reaction Name | Catalyst | Coupling Partners | Product Type |
| Iron-Catalyzed Coupling | Fe(acac)₃ | 3-Iodoazetidine + Grignard Reagent | 3-Substituted Azetidine |
| Suzuki-Miyaura Coupling | Pd Catalyst | 3-Iodoazetidine + Aryl Boronic Acid | 3-Aryl Azetidine |
| Stille Coupling | Pd Catalyst | α-Stannyl Azetidine + Aryl Halide | α-Aryl Azetidine |
This table is interactive. Click on the headers to sort.
Primary amines are a well-established class of organocatalysts, often activating carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. rsc.orgmdpi.com Chiral primary amines derived from natural amino acids or Cinchona alkaloids are powerful catalysts in a wide range of enantioselective transformations, including aldol (B89426) and Michael reactions. rsc.orgacs.org The this compound motif, if synthesized in an enantiopure form, could potentially serve as a chiral organocatalyst.
Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of azetidines. nih.gov These approaches often involve the α-functionalization of aldehydes or ketones, followed by a reductive amination and subsequent intramolecular cyclization to form the strained four-membered ring. nih.gov Such strategies provide a route to chiral, non-racemic azetidine-containing building blocks for use in medicinal chemistry and materials science.
Intramolecular Cyclization Pathways for the Generation of Polycyclic Systems
The synthesis of polycyclic systems from derivatives of this compound can be envisioned through several intramolecular cyclization strategies. A prominent and plausible pathway involves a modification of the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and β-carboline ring systems. wikipedia.orgnih.gov While direct examples involving the this compound motif are not extensively documented, the fundamental mechanism can be extrapolated to a hypothetical N-aryl or N-heteroaryl derivative.
Hypothetical Pictet-Spengler-type Cyclization:
Consider a derivative where an aromatic or heteroaromatic moiety is attached to the terminal amine, forming a β-arylethylamine analogue. The reaction would proceed through the following key mechanistic steps:
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine with an aldehyde or ketone in the presence of an acid catalyst. This leads to the formation of a Schiff base, which is subsequently protonated to generate a highly electrophilic iminium ion.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization is the crucial ring-forming step. The regioselectivity of this attack is governed by the electronic properties and substitution pattern of the aromatic ring.
Rearomatization: The resulting carbocation intermediate undergoes deprotonation to restore the aromaticity of the ring system, yielding the final polycyclic product.
The feasibility and efficiency of such a cyclization would be influenced by several factors, including the nature of the aromatic ring, the choice of the carbonyl component, and the reaction conditions. The strained azetidine ring is expected to remain intact during this process, serving as a key structural element in the resulting polycyclic architecture.
Interactive Data Table: Key Steps in the Hypothetical Pictet-Spengler-type Cyclization
| Step | Description | Key Intermediates | Driving Force |
|---|---|---|---|
| 1 | Formation of an iminium ion from the amine and a carbonyl compound under acidic conditions. | Schiff base, Iminium ion | Protonation of the Schiff base to increase electrophilicity. |
| 2 | Nucleophilic attack of the appended aromatic ring onto the iminium ion carbon. | Spirocyclic intermediate (if applicable), Carbocation | Electrophilicity of the iminium ion and nucleophilicity of the aromatic ring. |
| 3 | Deprotonation to restore aromaticity. | Final polycyclic product | Gain in resonance stabilization energy. |
Other potential intramolecular cyclization pathways could involve radical-mediated processes or transition-metal-catalyzed C-H activation, depending on the specific functionalization of the this compound backbone. nih.gov
Elucidation of Reaction Mechanisms for the Formation of Key Derivatives
The primary amine functionality of this compound is a key site for the formation of various derivatives, most notably amides through N-acylation. The mechanism of this fundamental transformation is well-established.
Mechanism of N-Acylation:
The N-acylation of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group (e.g., chloride ion from an acyl chloride or a carboxylate ion from an anhydride) is expelled.
Deprotonation: In the case of reaction with an acyl chloride, the initially formed product is a protonated amide. A base, which can be another molecule of the amine starting material or an added non-nucleophilic base, deprotonates the nitrogen to yield the final, neutral amide product.
The rate of this reaction can be influenced by the steric hindrance around the primary amine. While the azetidine ring introduces some bulk, the three-carbon propyl linker likely provides sufficient flexibility for the amine to access the acylating agent. nih.govacs.org
Interactive Data Table: Mechanistic Steps in N-Acylation
| Step | Reactants | Intermediate/Transition State | Product(s) |
|---|---|---|---|
| 1. Nucleophilic Attack | This compound + Acylating Agent (e.g., R-COCl) | Tetrahedral Intermediate | - |
| 2. Leaving Group Departure | Tetrahedral Intermediate | Transition State | Protonated Amide + Leaving Group (e.g., Cl-) |
| 3. Deprotonation | Protonated Amide + Base | - | Final Amide + Protonated Base |
The formation of other derivatives, such as sulfonamides or ureas, would follow similar mechanistic principles of nucleophilic attack by the primary amine on the corresponding electrophilic partner (a sulfonyl chloride or an isocyanate, respectively). The elucidation of these mechanisms relies on the fundamental principles of reactivity of primary amines.
Future Research Directions and Innovations in 3 1 Methylazetidin 3 Yl Propan 1 Amine Research
Advancements in Asymmetric Synthesis for Accessing Chiral Scaffolds
The creation of stereochemically defined molecules is paramount in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. A significant future direction for 3-(1-methylazetidin-3-yl)propan-1-amine research lies in the development of advanced asymmetric synthesis methods to access its chiral scaffolds. The diastereoselective conjugate addition of homochiral lithium amides represents a key strategy in preparing stereochemically defined aminopyrrolidines, a related class of N-heterocycles, and similar principles can be applied to azetidine (B1206935) synthesis. rsc.org
Key areas of innovation will likely include:
Catalytic Enantioselective Methods: Research is focusing on the development of novel chiral catalysts, such as phase-transfer catalysts and hydrogen-bond-donor catalysts, to induce high levels of stereoselectivity. nih.govacs.org For instance, chiral squaramide hydrogen-bond donor catalysts have been shown to promote highly enantioselective ring-opening of 3-substituted azetidines. acs.org This allows for the controlled formation of specific stereoisomers, which is crucial for producing compounds with optimal therapeutic effects.
Chirality Induction Strategies: Techniques like temporary chirality induction are effective for the asymmetric construction of α-tertiary amine moieties, which are challenging synthetic targets found in many natural alkaloids. rsc.org Applying these strategies to the azetidine core could provide access to previously unattainable chiral derivatives.
Substrate-Controlled Diastereoselective Reactions: By modifying the substituents on the azetidine ring or the propanamine side chain, chemists can influence the stereochemical outcome of subsequent reactions, providing another layer of control in the synthesis of complex chiral molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis of complex molecules like this compound can be time-consuming and challenging to scale up. The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to address these limitations. mdpi.com Flow chemistry, where reagents are pumped through reactors in a continuous stream, provides numerous advantages over traditional batch processing, including improved safety, consistency, and scalability. acs.orguniba.it
Future advancements in this area are expected to involve:
Telescoped Flow Sequences: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly shorten synthesis times and reduce waste. mit.edu This has been demonstrated in the synthesis of ACE inhibitors and can be adapted for azetidine-containing compounds. mit.edu
On-Demand Synthesis: The combination of flow chemistry and automation enables the on-demand production of specific derivatives of this compound, facilitating rapid screening of compound libraries in drug discovery programs. Photochemical modifications of azetidine derivatives have been successfully implemented in both batch and flow setups, demonstrating the feasibility of this approach for producing valuable building blocks. nih.gov
Development of Novel Catalytic Systems for Greener and More Selective Transformations
The development of sustainable and efficient chemical processes is a central theme in modern chemistry. For research involving the this compound scaffold, a key focus is the design of novel catalytic systems that offer enhanced selectivity while adhering to the principles of green chemistry.
Promising avenues of research include:
Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, provide a mild and efficient method for synthesizing functionalized azetidines. nih.gov The use of photocatalysts, like specific iridium complexes, allows for the activation of substrates under gentle conditions, often leading to unique reactivity and high diastereoselectivity. nih.gov This approach can overcome challenges associated with the photoreactivity of imine precursors in traditional methods. nih.govresearchgate.net
Base Metal Catalysis: Shifting from precious metal catalysts (e.g., iridium, ruthenium) to more abundant and less toxic base metals (e.g., copper) is a key goal for sustainable chemistry. researchgate.net Copper-catalyzed photocycloadditions of imines and alkenes have been shown to produce a variety of substituted azetidines, offering a more cost-effective and environmentally friendly synthetic route. researchgate.net
Enzymatic Catalysis: Biocatalysis using enzymes offers unparalleled selectivity under mild, aqueous conditions. Exploring enzymes that can perform specific transformations on the azetidine ring or its side chains could lead to highly efficient and green synthetic pathways.
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets and accurate prediction of molecular properties. mdpi.com These computational tools are being increasingly applied to the design and optimization of compounds based on the this compound core.
Key applications in this domain include:
Predictive Modeling of Synthesis: Computational models can predict the outcome of chemical reactions, helping chemists to identify promising synthetic routes and avoid unproductive trial-and-error experimentation. thescience.dev For azetidine synthesis, models can predict which substrate pairs will react successfully under photocatalytic conditions, significantly expanding the accessible chemical space. thescience.dev
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired pharmacological properties. neurosciencenews.com By using the this compound scaffold as a starting point, these models can design new derivatives predicted to have high potency, selectivity, and favorable pharmacokinetic profiles.
Property Prediction: ML models, particularly deep neural networks, can be trained to predict a wide range of properties, including biological activity, solubility, and toxicity, from a compound's 2D structure alone. nih.govnewswise.com This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. newswise.com Advanced AI frameworks can deliver these predictions in seconds, dramatically accelerating the early stages of drug discovery. newswise.com
Exploration of New Chemical Space through Derivatization and Scaffold Hopping Based on the this compound Core
To fully exploit the therapeutic potential of the this compound scaffold, future research will focus on systematically exploring new chemical space through strategic modifications.
This exploration will be driven by two main strategies:
Derivatization: This involves making targeted modifications to the core structure. The azetidine products obtained from modern synthetic methods serve as versatile building blocks for further diversification. nih.gov For example, the N–O bond in certain azetidine intermediates can be easily cleaved to provide a free secondary amine, which can then be functionalized in numerous ways. nih.gov One-pot protocols that combine azetidine ring functionalization with subsequent alkylation or amide formation are being developed to streamline the synthesis of diverse, drug-like scaffolds. arkat-usa.org
Scaffold Hopping: This strategy involves replacing the central azetidine core with other bioisosteric ring systems while maintaining key pharmacophoric features. This can lead to the discovery of compounds with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. AI and computational tools can aid in identifying suitable replacement scaffolds that preserve the desired three-dimensional arrangement of functional groups.
By systematically applying these strategies, researchers can generate diverse libraries of compounds, significantly increasing the probability of identifying new drug candidates with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-Methylazetidin-3-yl)propan-1-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis pathways should be evaluated using factorial design experiments. For example, amine alkylation or azetidine ring formation can be optimized by varying catalysts (e.g., copper bromide for coupling reactions ), solvents (e.g., DMSO for solubility ), and temperature (e.g., 35°C for controlled reactivity ). Reaction progress should be monitored via TLC or HPLC. Yield optimization may require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography with gradients like ethyl acetate/hexane ).
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with chemical shifts indicating azetidine ring protons (~3.0–4.0 ppm) and amine groups . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks ). Purity assessment requires HPLC with UV detection or GC-MS, particularly to detect residual solvents or byproducts from alkylation steps .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for acute toxicity (oral, dermal) and eye damage risks . Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes immediately with water for 15+ minutes and avoid inducing vomiting . Store in airtight containers away from oxidizers and heat sources (>110°C flash point ).
Advanced Research Questions
Q. How can contradictory data on the compound’s stability or reactivity be resolved in multi-step syntheses?
- Methodological Answer : Contradictions may arise from solvent polarity effects or competing side reactions (e.g., azetidine ring opening under acidic conditions). Use kinetic studies (e.g., time-resolved FTIR) to identify degradation pathways . Stability under varying pH and temperature should be tested via accelerated aging experiments, with data analyzed using Arrhenius models .
Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Employ a Taguchi or Box-Behnken design to systematically vary substituents (e.g., methyl groups on the azetidine ring) and assess biological activity. Variables include steric effects, electronic properties, and hydrogen-bonding capacity. Use computational tools (e.g., COMSOL Multiphysics) to simulate molecular interactions and predict reactivity before synthesis .
Q. How can researchers address discrepancies between computational predictions and experimental results for the compound’s physicochemical properties?
- Methodological Answer : Validate in silico models (e.g., DFT calculations for pKa or logP) against empirical data. For example, experimental logP can be determined via shake-flask assays, while pKa is measured potentiometrically. Discrepancies may arise from solvation effects or incomplete parameterization in simulations; refine models using iterative feedback from experimental datasets .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with chiral stationary phases for enantiomeric resolution, or membrane-based separations (e.g., nanofiltration) for scalable purification . For mixtures with similar polarity, countercurrent chromatography (CCC) offers high recovery rates without stationary phase degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
